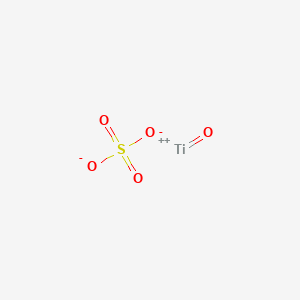
Titanium oxysulfate
描述
Titanium(IV) oxysulfate - sulfuric acid hydrate, also known as titanyl sulfate, is an inorganic compound with the chemical formula TiOSO₄. It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity.
属性
CAS 编号 |
13825-74-6 |
|---|---|
分子式 |
O5STi |
分子量 |
159.93 g/mol |
IUPAC 名称 |
oxygen(2-);titanium(4+);sulfate |
InChI |
InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 |
InChI 键 |
DCKVFVYPWDKYDN-UHFFFAOYSA-L |
规范 SMILES |
[O-]S(=O)(=O)[O-].O=[Ti+2] |
物理描述 |
Clear colorless solid; [Merck Index] |
Pictograms |
Corrosive |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Titanium(IV) oxysulfate - sulfuric acid hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:
TiO2+H2SO4→TiOSO4+H2O
This reaction produces titanium oxide sulphate and water. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, titanium oxide sulphate is produced using the sulfate process. This involves the digestion of ilmenite or titanium slag with concentrated sulfuric acid, followed by the separation and purification of the resulting titanium oxide sulphate. The process is designed to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
Titanium(IV) oxysulfate - sulfuric acid hydrate undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, titanium oxide sulphate hydrolyzes to form titanium dioxide and sulfuric acid.
Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.
Substitution: Titanium(IV) oxysulfate - sulfuric acid hydrate can undergo substitution reactions where the sulfate group is replaced by other ligands.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.
Redox Reactions: Common reagents include reducing agents like hydrogen gas or oxidizing agents like oxygen.
Substitution Reactions: Various ligands such as chloride ions can be used under controlled conditions.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO₂) and sulfuric acid (H₂SO₄).
Redox Reactions: Depending on the reagents, products can include different oxidation states of titanium.
Substitution Reactions: Products vary based on the substituting ligand.
科学研究应用
Titanium(IV) oxysulfate - sulfuric acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based compounds and catalysts.
Biology: Investigated for its potential in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes.
作用机制
The mechanism by which titanium oxide sulphate exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, it facilitates reactions by providing active sites for reactants. In biological systems, it can generate reactive oxygen species (ROS) that can damage microbial cells, leading to its antimicrobial properties.
相似化合物的比较
Similar Compounds
Titanium dioxide (TiO₂): A widely used compound with similar applications in pigments and catalysts.
Titanium tetrachloride (TiCl₄): Used in the production of titanium metal and as a catalyst.
Titanium oxysulfate (TiOSO₄): Similar in structure and reactivity to titanium oxide sulphate.
Uniqueness
Titanium(IV) oxysulfate - sulfuric acid hydrate is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its hydrolysis to titanium dioxide makes it a valuable intermediate in the production of high-purity titanium compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


